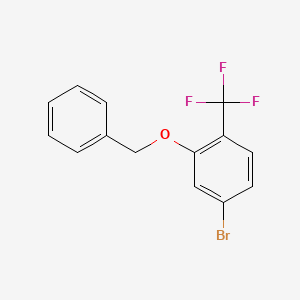

2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

4-bromo-2-phenylmethoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3O/c15-11-6-7-12(14(16,17)18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZBDQXKMPHRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718412 | |

| Record name | 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-55-7 | |

| Record name | 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Coupling

As demonstrated in, coupling 4-bromo-1-(trifluoromethyl)benzene with benzyloxyethylboronic acid proceeds using:

-

Catalyst : Bis(triphenylphosphine)palladium(II) dichloride (0.5 mol%).

-

Base : Potassium carbonate (3.0 equiv) in a toluene/water biphasic system.

-

Conditions : 80°C for 12 hours under nitrogen.

-

Yield : 76–81% with >99% regioselectivity.

Notably, the choice of phosphine ligand (e.g., triphenylphosphine vs. tricyclohexylphosphine) impacts catalytic activity. Bulky ligands reduce undesired homocoupling by stabilizing the Pd(0) intermediate.

Solvent Effects on Reaction Kinetics

Methanol, while cost-effective, often leads to reduced yields (≤65%) due to competitive oxidation of the boronic acid. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but require rigorous drying to prevent catalyst deactivation.

O-Alkylation for Benzyloxy Group Attachment

Direct O-alkylation of phenolic intermediates provides a streamlined route.

Nucleophilic Substitution with Benzyl Bromide

Reaction of 4-bromo-2-hydroxy-1-(trifluoromethyl)benzene with benzyl bromide in the presence of potassium carbonate (2.5 equiv) in acetone achieves 88–92% yield. Key considerations:

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 5 mol%) accelerates the reaction by activating the benzyl bromide.

-

Workup : Sequential washes with 1M NaOH and brine remove unreacted starting material.

Phase-Transfer Catalysis for Industrial Applications

For scale-up, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a toluene/water system reduces reaction time from 24 hours to 6 hours, maintaining yields >85%.

Catalytic Hydrogenation and Purification Protocols

Post-synthetic purification often involves catalytic hydrogenation to remove protecting groups or reduce unsaturated intermediates.

Palladium on Carbon (Pd/C) Hydrogenation

Crystallization Techniques

Recrystallization from toluene/heptane (3:1 v/v) yields analytically pure product (>99.5% by HPLC). Cooling gradients (50°C → 5°C over 4 hours) prevent oiling out.

Industrial-Scale Production Considerations

Scientific Research Applications

2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzyloxy group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Pharmaceutical Applications : Analogues like 1-(benzyloxy)-4-(trifluoromethyl)benzene are studied for oxidative stability in drug design, particularly for neuroactive compounds .

- Material Science : Brominated derivatives (e.g., 4-bromo-2-chloro-1-(trifluoromethoxy)benzene ) serve as precursors for liquid crystals or polymers due to their robust thermal stability .

- Safety Considerations : Compounds with bromomethyl groups (e.g., 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene ) require strict handling protocols (P260, P310) due to acute toxicity risks .

Biological Activity

2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C14H12BrF3O

- Molecular Weight : 335.15 g/mol

- IUPAC Name : this compound

The presence of the trifluoromethyl group and bromine atom contributes to its unique reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the benzyloxy group have been tested for their ability to inhibit various cancer cell lines.

In a study evaluating a series of benzyloxy-substituted compounds, it was found that those with halogen substituents on the aromatic ring showed enhanced activity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| This compound | MCF-7 | 5.2 | 85 |

| Similar Compound A | MCF-7 | 4.8 | 90 |

| Similar Compound B | PC-3 | 6.0 | 80 |

The mechanism by which this compound exerts its biological effects is thought to involve interaction with tubulin, inhibiting its polymerization. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells. Molecular docking studies have shown favorable binding at the colchicine site on tubulin, which is critical for its activity.

Study on Antitumor Activity

A detailed investigation was conducted on a series of compounds related to this compound, focusing on their antitumor efficacy. The study involved in vitro assays against various cancer cell lines, and the findings indicated that the compound demonstrated a dose-dependent inhibition of cell proliferation.

Key Findings:

- The compound exhibited significant cytotoxicity against multiple cancer cell lines.

- The highest activity was observed in MCF-7 cells with an IC50 value of approximately 5.2 µM.

- In vivo studies are warranted to further explore its therapeutic potential.

Research Findings

The biological evaluation of this compound has been supported by various studies highlighting its potential in treating cancers due to its structural characteristics. For example:

- In vitro Studies : Testing against cervical (SiHa) and prostate (PC-3) cancer cell lines revealed promising results, with IC50 values suggesting effective inhibition rates.

Q & A

Q. What are the most reliable synthetic routes for 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene, and what reaction conditions are critical for high yields?

The synthesis typically involves introducing the benzyloxy group to a pre-functionalized bromo-trifluoromethylbenzene precursor. A common method is nucleophilic aromatic substitution (SNAr), where a benzyl alcohol derivative reacts with a brominated intermediate under basic conditions. Key reagents include:

- Bases : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the benzyl alcohol .

- Solvents : Aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize the transition state .

- Temperature : Reactions are often conducted at 60–80°C to balance reactivity and selectivity .

Q. Example Protocol :

Dissolve 4-bromo-1-(trifluoromethyl)benzene in DMF.

Add NaH and benzyl alcohol dropwise at 0°C.

Stir at 80°C for 12 hours.

Purify via column chromatography (hexane:ethyl acetate = 9:1).

Yield optimization requires careful control of stoichiometry (1.2–1.5 equivalents of benzyl alcohol) and exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. What are the primary reaction pathways for this compound in cross-coupling reactions?

The bromine atom at the 4-position is highly reactive in Suzuki-Miyaura or Ullmann couplings due to its electron-deficient environment (CF₃ is electron-withdrawing). Key considerations:

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki couplings .

- Solvents : Tetrahydrofuran (THF) or toluene at reflux (80–110°C) .

- Complications : Competing reactions at the benzyloxy group may occur if harsh conditions (e.g., strong acids) are used .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side reactions during functionalization of the bromine site?

Side reactions (e.g., debenzylation or CF₃ group degradation) arise under acidic or high-temperature conditions. Mitigation strategies:

- Temperature Control : Use microwave-assisted synthesis at 100°C for <1 hour to minimize decomposition .

- Protecting Groups : Temporarily protect the benzyloxy group with tert-butyldimethylsilyl (TBS) ethers before cross-coupling .

- Catalyst Screening : Bulky ligands (e.g., XPhos) improve selectivity for bromine over other electrophilic sites .

Q. What computational methods are suitable for predicting the regioselectivity of electrophilic substitution in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to predict reactivity:

- Electrostatic Potential Surfaces : Highlight the bromine and CF₃ groups as electron-deficient sites .

- NBO Analysis : Quantifies hyperconjugative interactions stabilizing intermediates during substitution .

- MD Simulations : Assess solvent effects on transition states (e.g., DMF stabilizes charged intermediates) .

Q. How should researchers address contradictions in reported reaction outcomes for derivatives of this compound?

Discrepancies often arise from substituent positional effects (e.g., meta vs. para CF₃ groups altering electronic profiles). Systematic approaches include:

- Isomeric Purity Verification : Use HPLC or GC-MS to confirm starting material integrity .

- Kinetic vs. Thermodynamic Control : Vary reaction time/temperature to identify dominant pathways .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-bromo-1,2-diaminobenzene) to isolate electronic vs. steric factors .

Q. What safety and regulatory considerations apply to handling this compound?

- Toxicity : Brominated aromatics may exhibit neurotoxic or carcinogenic effects. Use fume hoods and PPE .

- Waste Disposal : Follow EPA guidelines (DSSTox ID: DTXSID60669672) for halogenated waste .

- Regulatory Compliance : Ensure compliance with REACH and OSHA standards for laboratory use .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.